molecular formula C11H12ClN3O2 B1531927 Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 2098031-21-9

Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B1531927
CAS No.: 2098031-21-9
M. Wt: 253.68 g/mol
InChI Key: MSLIFMSZIMRYLX-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 2098031-21-9) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with substituents at positions 4 (chloro) and 6 (ethyl), along with an ethyl ester group at position 2.

Properties

IUPAC Name

ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-3-7-6-15-9(10(12)13-7)5-8(14-15)11(16)17-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLIFMSZIMRYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2C(=CC(=N2)C(=O)OCC)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H13ClN3O2
  • Molecular Weight : 240.69 g/mol
  • CAS Number : 2098031-21-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been shown to exhibit:

  • Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial strains, suggesting potential as an antibiotic agent.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Activity Type Target/Effect IC50/EC50 Values Reference
AntimicrobialStaphylococcus aureus15 µg/mL
AnticancerHeLa (cervical cancer)20 µM
Enzyme InhibitionProtein Kinase C50 nM
AntioxidantDPPH Radical ScavengingIC50 = 30 µg/mL

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on HeLa cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were assessed against various bacterial strains. This compound demonstrated notable inhibition zones in agar diffusion assays. Further analysis suggested that the compound disrupts bacterial cell membrane integrity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazolo[1,5-a]pyrazine Derivatives

Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 1449598-75-7)
  • Molecular Formula : C₁₀H₁₀ClN₃O₂
  • Key Differences : Replaces the 6-ethyl group with a methyl substituent.
  • Impact: The shorter alkyl chain reduces lipophilicity (logP estimated at ~2.1 vs. This compound is more widely available, with 8 suppliers listed compared to 1 for the ethyl variant .
Methyl 4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 2090613-42-4)
  • Molecular Formula : C₁₀H₁₀ClN₃O₂
  • Key Differences : Ethyl ester replaced by a methyl ester.
  • Impact : The methyl ester decreases molecular weight (239.66 g/mol vs. 253.69 g/mol for the ethyl ester) and may alter metabolic stability due to esterase susceptibility .

Core Heterocycle Variations

Ethyl 4-Chloro-6-methylquinoline-3-carboxylate (CAS: 56824-87-4)
  • Molecular Formula: C₁₄H₁₂ClNO₂
  • Key Differences: Quinoline core instead of pyrazolo-pyrazine.
  • Impact: The planar quinoline structure enhances π-π stacking interactions, often linked to DNA intercalation or kinase inhibition. This compound has 12 suppliers, indicating broader industrial use .
Ethyl 3,5-Dichloro-6-(β-D-ribofuranosyl)pyrazine-2-carboxylate
  • Key Differences: Ribofuranosyl group introduces nucleoside-like properties.
  • Impact : Demonstrated antiviral activity against herpes viruses, suggesting the ribose moiety is critical for targeting viral polymerases .

Structural and Functional Data Table

Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Activities Suppliers
This compound 2098031-21-9 C₁₁H₁₂ClN₃O₂ 4-Cl, 6-Ethyl, 2-Ethyl ester 253.69 Limited data; inferred lipophilicity 1
Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate 1449598-75-7 C₁₀H₁₀ClN₃O₂ 4-Cl, 6-Methyl, 2-Ethyl ester 239.66 Higher solubility; 8 suppliers 8
Ethyl 4-Chloro-6-methylquinoline-3-carboxylate 56824-87-4 C₁₄H₁₂ClNO₂ Quinoline core, 4-Cl, 6-Methyl 261.70 Kinase inhibition; DNA interaction 12

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate typically involves the condensation of appropriately substituted pyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization and functional group modifications. The key steps include:

  • Formation of the pyrazolo[1,5-a]pyrazine fused ring system via intramolecular cyclization.
  • Introduction of the chloro substituent at the 4-position through halogenation or by using chlorinated precursors.
  • Installation of the ethyl group at the 6-position, often derived from ethyl-substituted starting materials or alkylation.
  • Esterification at the 2-position to yield the ethyl carboxylate.

Specific Preparation Methods and Conditions

Cross-Dehydrogenative Coupling (CDC) Approach

A notable method for synthesizing pyrazolo[1,5-a] derivatives, closely related to pyrazolo[1,5-a]pyrazines, involves an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reaction between β-ketoesters and N-amino-2-iminopyridines or analogous substrates. This catalyst-free method proceeds via oxidative C(sp^3)–C(sp^2) coupling, followed by dehydrative cyclization.

Reaction Conditions:

Parameter Details
Reactants N-amino-2-iminopyrazine derivative and β-ketoester (e.g., ethyl acetoacetate)
Solvent Ethanol containing acetic acid
Temperature 130 °C
Atmosphere Oxygen (O₂) at 1 atm preferred for high yield
Reaction Time 18 hours
Acid Loading 6 equivalents of acetic acid optimal
Yield Up to 94% under O₂ atmosphere

Key Observations:

  • Increasing acetic acid equivalents from 2 to 6 improves yield significantly.
  • Molecular oxygen atmosphere is critical; under argon, yield drops drastically (6%).
  • Higher acid loading (>6 equiv) leads to side products such as triazolo derivatives.
  • The method is environmentally friendly, catalyst-free, and demonstrates high atom economy.

This method can be adapted for pyrazolo[1,5-a]pyrazine derivatives by selecting appropriate amino-pyrazine precursors and β-ketoester substrates with the desired substitution pattern, such as ethyl substituents.

Esterification

The carboxylate ester at the 2-position is commonly introduced by esterification of the corresponding carboxylic acid or by using β-ketoesters as starting materials, which inherently contain the ester functionality. This step is often integrated into the cyclization reaction, as seen in the CDC approach.

Representative Reaction Scheme (Adapted)

Step Reactants Conditions Product Yield (%)
1 N-amino-2-iminopyrazine + ethyl acetoacetate Ethanol, AcOH (6 equiv), O₂, 130 °C, 18 h Ethyl pyrazolo[1,5-a]pyrazine-2-carboxylate derivative 74-94
2 Halogenation (if needed) Selective chlorination reagents 4-chloro substituted pyrazolo[1,5-a]pyrazine Variable
3 Purification and crystallization Recrystallization solvents Pure this compound

Research Findings and Optimization

  • The presence of acetic acid is crucial for promoting the oxidative coupling and cyclization steps. Its concentration must be optimized to maximize yield and minimize by-products.
  • Molecular oxygen acts as the oxidant in the CDC reaction, and an oxygen atmosphere significantly enhances the reaction efficiency compared to air or inert atmospheres.
  • The reaction is catalyst-free, which simplifies purification and reduces environmental impact.
  • Temperature control at around 130 °C and prolonged reaction time (about 18 hours) are necessary for complete conversion.
  • The method shows versatility with various β-dicarbonyl compounds, suggesting adaptability for different substituents on the pyrazolo[1,5-a]pyrazine scaffold.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition Notes
Starting materials N-amino-2-iminopyrazine, ethyl acetoacetate For ethyl and chloro substituents, choose appropriately substituted precursors
Solvent Ethanol with acetic acid Acetic acid loading critical
Acid loading 6 equivalents of acetic acid Higher loadings cause side products
Atmosphere Pure oxygen (O₂) Essential for high yield
Temperature 130 °C Ensures efficient cyclization
Reaction time 18 hours Sufficient for completion
Yield Up to 94% High yield under optimized conditions

Q & A

Q. What are the standard synthetic routes for Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate?

The synthesis typically involves multi-step organic reactions, including cyclocondensation and halogenation. For example:

  • Step 1 : Cyclocondensation of hydrazine derivatives with β-dicarbonyl precursors under acidic/basic conditions to form the pyrazolo[1,5-a]pyrazine core .
  • Step 2 : Chlorination at position 4 using reagents like POCl₃ or SOCl₂, followed by ethyl esterification at position 2 .
  • Step 3 : Introduction of the ethyl group at position 6 via alkylation or cross-coupling reactions . Key Optimization : Use catalysts like LiHMDS for regioselective functionalization and purify via recrystallization (ethanol/water) .

Q. How is the compound characterized post-synthesis?

Analytical methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and purity (e.g., δ 7.39 ppm for pyrazine protons ).
  • HRMS : For exact mass validation (e.g., [M+H]+ calcd: 254.1042; observed: 254.1039 ).
  • Elemental Analysis : To verify C, H, N ratios (e.g., C: 61.65%, H: 4.38%, N: 27.65% ).

Q. What are the primary applications in medicinal chemistry?

The compound serves as:

  • A precursor for designing enzyme inhibitors (e.g., antiviral or anticancer agents) due to its pyrazine-triazole hybrid structure .
  • A building block for functionalizing position 7 with bioactive groups (e.g., nitro or amino substituents) .

Advanced Research Questions

Q. How to address low yields in the nitration step at position 7?

Low yields often stem from competing side reactions or poor regioselectivity. Mitigation strategies:

  • Temperature Control : Perform nitration at 0°C in H₂SO₄ to suppress byproducts .
  • Catalyst Screening : Test Brønsted acids (e.g., HNO₃/H₂SO₄ vs. AcOH) to optimize electrophilic substitution .
  • Post-Reaction Workup : Quench with ice-water to precipitate the product and minimize hydrolysis .

Q. How to resolve contradictions in reported biological activities across studies?

Discrepancies may arise from assay conditions or impurity profiles. Recommended approaches:

  • Comparative Bioassays : Test the compound alongside analogs (e.g., ethyl vs. methyl esters) under standardized conditions .
  • Target-Specific Profiling : Use kinase/enzyme inhibition assays to isolate mechanisms (e.g., VEGFR2 or MMP9 interactions ).
  • Purity Validation : Ensure >95% purity via HPLC and quantify trace impurities (e.g., residual solvents) .

Q. How to optimize halogenation reactions for introducing chloro/ethyl groups?

Key parameters for efficient halogenation:

  • Reagent Selection : Use POCl₃ for chlorination (higher selectivity vs. SOCl₂) and Pd catalysts for Suzuki coupling of ethyl groups .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity for SNAr substitutions .
  • Monitoring Tools : Track reaction progress via TLC (Rf = 0.3 in EtOAc/hexane) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 2
Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate

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